![molecular formula C9H10N2O B1518131 3-Amino-4-ethoxybenzonitrile CAS No. 72635-79-1](/img/structure/B1518131.png)
3-Amino-4-ethoxybenzonitrile
Overview
Description
3-Amino-4-ethoxybenzonitrile is a chemical compound with the CAS Number: 72635-79-1 . It has a molecular weight of 162.19 and is typically in powder form .
Physical And Chemical Properties Analysis
3-Amino-4-ethoxybenzonitrile is a powder with a melting point of 111-112 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Corrosion Inhibition
3-Amino-4-ethoxybenzonitrile derivatives have been studied for their corrosion inhibition properties. For instance, a study involving 2-aminobenzene-1,3-dicarbonitriles derivatives demonstrated significant inhibition efficiency in preventing corrosion of mild steel in acidic environments. The adsorption of these compounds on the steel surface followed Langmuir adsorption isotherm, as supported by electrochemical techniques and quantum chemical calculations (Verma, Quraishi, & Singh, 2015).
Synthesis of Biologically Active Compounds
Compounds like 2-aminobenzonitrile, a starting material similar to 3-Amino-4-ethoxybenzonitrile, are used in synthesizing biologically active compounds. For example, a study described the synthesis and characterization of a binuclear bridged Cr(III) complex containing 2-aminobenzonitrile, which demonstrated potential antimicrobial and antioxidant activities (Govindharaju et al., 2019).
Organic Synthesis and Chemical Reactions
3-Amino-4-ethoxybenzonitrile and its derivatives are important in organic synthesis. For example, the Dimroth rearrangement involving o-Aminobenzonitrile is used to synthesize 4-iminoquinazolines and related systems, showcasing its versatility in organic chemistry (Brown & Ienaga, 1975).
Material Science and Photovoltaic Applications
Derivatives of 3-Amino-4-ethoxybenzonitrile have been investigated in material science, particularly in photovoltaic applications. For instance, the addition of perfluorinated compounds derived from 4-amino-2-(trifluoromethyl)benzonitrile enhanced the power conversion efficiency of polymer solar cells, indicating its potential in improving solar energy harvesting technologies (Jeong, Woo, Lyu, & Han, 2011).
Pharmaceutical Applications
In pharmaceutical research, 3-Amino-4-ethoxybenzonitrile derivatives have been used to synthesize compounds like 25CN-NBOH, a selective serotonin 2A receptor agonist. Such compounds are crucial for exploring serotonin receptor signaling and have potential therapeutic applications (Kristensen, Märcher-Rørsted, & Nykodemová, 2021).
Safety and Hazards
properties
IUPAC Name |
3-amino-4-ethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPQVOPYTZSSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-ethoxybenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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